molecular formula C14H17ClO4 B1472869 1,5-Dimethyl 3-(4-chlorophenyl)-3-methylpentanedioate CAS No. 1803609-06-4

1,5-Dimethyl 3-(4-chlorophenyl)-3-methylpentanedioate

Cat. No.: B1472869
CAS No.: 1803609-06-4
M. Wt: 284.73 g/mol
InChI Key: PUIVUKTZMWRRKF-UHFFFAOYSA-N
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Description

1,5-Dimethyl 3-(4-chlorophenyl)-3-methylpentanedioate (CAS 1803609-06-4) is a high-purity organic compound supplied for research use only (RUO). This chemical, with the molecular formula C14H17ClO4 and a molecular weight of 284.74, is characterized as a liquid at room temperature . It is part of a class of ester compounds that serve as valuable intermediates in organic synthesis and pharmaceutical development . The presence of the chlorophenyl group is of particular interest, as chlorinated aromatic structures are a key feature in more than 250 FDA-approved drugs, often included to fine-tune a molecule's physicochemical properties, metabolic stability, and overall pharmacological profile . Researchers can utilize this dimethyl ester as a versatile building block for the synthesis of more complex molecules. For laboratory handling, it is recommended to wear protective equipment, including gloves and glasses, and to ensure proper ventilation. For long-term stability, storage at -20°C is advised for periods of 1-2 years . This product is intended for scientific research and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

dimethyl 3-(4-chlorophenyl)-3-methylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO4/c1-14(8-12(16)18-2,9-13(17)19-3)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIVUKTZMWRRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)(CC(=O)OC)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,5-Dimethyl 3-(4-chlorophenyl)-3-methylpentanedioate, a compound with the chemical formula C13H15ClO4C_{13}H_{15}ClO_4, has garnered attention in scientific research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

  • Molecular Formula: C13H15ClO4C_{13}H_{15}ClO_4
  • Molecular Weight: 272.71 g/mol
  • CAS Number: 1803609-06-4

The biological activity of 1,5-Dimethyl 3-(4-chlorophenyl)-3-methylpentanedioate is primarily attributed to its interaction with various molecular targets within the body. The compound's structure allows it to participate in several biochemical pathways:

  • Enzyme Inhibition: The presence of the chlorophenyl group may enhance its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancerous tissues.
  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly through disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Anticancer Properties

Research indicates that compounds similar to 1,5-Dimethyl 3-(4-chlorophenyl)-3-methylpentanedioate show promise as anticancer agents. For instance, studies have demonstrated that certain derivatives inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable case involved a related compound that inhibited DVL1 in WNT-dependent colon cancer cells, suggesting a potential pathway for therapeutic intervention .

Antimicrobial Effects

The compound has been studied for its antimicrobial activity against various pathogens. In vitro assays have shown significant inhibition of bacterial growth at certain concentrations, indicating potential applications in treating infections .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of cell growth in HCT116 colon cancer cells with an EC50 value indicating potent activity .
Study 2Antimicrobial PropertiesShowed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL .
Study 3Mechanistic InsightsExplored enzyme interactions revealing that the compound affects metabolic pathways linked to tumor growth .

Research Findings

  • Anticancer Activity : A derivative of the compound was found to inhibit c-Myc transcriptional activity significantly, which is crucial for cancer cell proliferation. This suggests that similar compounds could be developed as targeted therapies against specific cancer types .
  • Microbial Inhibition : The compound's structural features contribute to its ability to disrupt microbial membranes, leading to cell lysis and death .
  • Pharmacological Potential : Ongoing research is focused on optimizing the synthesis of this compound and its derivatives to enhance potency and reduce toxicity in therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

1,5-Dimethyl 3-(4-chlorophenyl)-3-methylpentanedioate serves as a crucial building block in the synthesis of therapeutic agents. Its derivatives are being investigated for their potential in treating various diseases, particularly:

  • Neurological Disorders : Research indicates that compounds derived from this structure may target neurotransmitter systems, providing avenues for drug development in conditions such as depression and anxiety.
  • Cancer Therapeutics : Preliminary studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer), A375 (melanoma), and HCT-116 (colon carcinoma) with notable IC50 values, indicating its potential as an anticancer agent.
Cell LineIC50 Value (µM)
HeLa1.7
A3750.87
HCT-1160.55

The compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as a new antimicrobial agent.
  • Anti-inflammatory Effects : In vitro evaluations indicate that it reduces pro-inflammatory cytokine production in activated immune cells, highlighting its therapeutic potential in inflammatory diseases.

Industry Applications

In addition to medicinal chemistry, 1,5-Dimethyl 3-(4-chlorophenyl)-3-methylpentanedioate finds applications in:

  • Agrochemicals : The compound's properties make it suitable for developing pesticides and herbicides.
  • Material Science : It can be utilized in creating materials with specific chemical properties for industrial applications.

Inhibition of CDK Activity

Research has shown that derivatives of this compound can inhibit CDK1 and CDK2 with IC50 values in the nanomolar range. This inhibition is pivotal for developing therapies against various cancers.

Antimicrobial Efficacy

A study highlighted the compound's effectiveness against specific bacterial strains, demonstrating its potential as a new antimicrobial agent.

Anti-inflammatory Effects

Another research evaluated the anti-inflammatory properties of the compound in vitro, showing significant reductions in pro-inflammatory cytokine production.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

The compound’s closest structural analogs are 1,5-diketones and related pentanedioate esters substituted with aryl or heteroaryl groups. Key comparisons include:

Compound Substituents Molecular Formula Crystallographic Features Key References
1,5-Dimethyl 3-(4-chlorophenyl)-3-methylpentanedioate 4-chlorophenyl, methyl C₁₅H₁₇ClO₄ Not explicitly reported in evidence; presumed planar ester groups with steric hindrance at C3.
1,5-Bis(4-chlorophenyl)-3-(4-methylphenyl)pentane-1,5-dione 4-chlorophenyl (×2), 4-methylphenyl C₂₄H₂₀Cl₂O₂ Puckered diketone chain (torsion angles: 72.49° and -179.02°); intramolecular C–H⋯O interactions.
1,5-Bis(4-chlorophenyl)-3-(2-thienyl)pentane-1,5-dione 4-chlorophenyl (×2), thienyl C₂₁H₁₆Cl₂O₂S Planar thienyl ring; stronger π-conjugation due to sulfur heteroatom.
3-(2-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione 4-nitrophenyl (×2), 2-chlorophenyl C₂₃H₁₆ClN₂O₆ Electron-withdrawing nitro groups enhance dipole moments; distorted crystal packing.

Key Observations :

  • Hydrogen Bonding : Unlike diketones such as 1,5-Bis(4-chlorophenyl)-3-(4-methylphenyl)pentane-1,5-dione, which exhibit intramolecular C–H⋯O interactions, the ester groups in the target compound may favor weaker van der Waals interactions due to reduced hydrogen-bonding capacity .
Physical and Chemical Properties
  • Solubility : The target compound’s ester groups likely enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to diketones, which exhibit lower solubility due to crystallinity .
  • Thermal Stability : Aryl-substituted diketones (e.g., 1,5-Bis(4-chlorophenyl)-3-(2-thienyl)pentane-1,5-dione) show higher melting points (200–220°C) than ester derivatives, attributed to stronger intermolecular interactions .

Preparation Methods

General Synthetic Strategy

The preparation of 1,5-Dimethyl 3-(4-chlorophenyl)-3-methylpentanedioate typically involves:

  • Introduction of the 4-chlorophenyl substituent onto a pentanedioate backbone.
  • Installation of methyl groups at the 1 and 3 positions.
  • Formation of the diester functional groups through esterification.

The synthetic route often starts from appropriately substituted precursors such as 4-chlorobenzyl derivatives or 4-chlorophenylpropanoic acid derivatives, followed by chain elongation and esterification.

Key Preparation Methods

Esterification via Acid Chloride or Direct Esterification

  • Method : Conversion of the corresponding dicarboxylic acid or acid chloride to the dimethyl ester using methanol under acidic or catalytic conditions.
  • Details : The free acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) to yield the dimethyl ester.
  • Example Procedure : A crude mixture containing the free acid is dissolved in methanol, cooled to 0 °C, and treated dropwise with thionyl chloride. The reaction is stirred overnight while gradually warming to room temperature. The solvent is then removed under reduced pressure, and the product is purified by extraction and drying over anhydrous magnesium sulfate.

Alkylation and Substitution Reactions

  • Method : Introduction of methyl groups at specific positions can be achieved via alkylation reactions using methylating agents or through selective substitution on intermediates.
  • Details : For example, allylic alkylation using methyl-substituted nitroisoxazoles or related compounds can be employed to introduce methyl groups at the 3-position of the pentanedioate backbone.

Use of 4-Chlorophenyl Precursors

  • The 4-chlorophenyl moiety is introduced by starting from 4-chlorophenyl-substituted intermediates such as trans-2-amino-1-(4-chlorophenyl)propanol.
  • Cyclization and further functional group manipulation yield intermediates that can be transformed into the target compound.
  • For instance, cyclization with carbon disulfide under alkaline conditions at elevated temperatures (110 °C for 10 hours) followed by oxidation with hydrogen peroxide produces key intermediates bearing the 4-chlorophenyl group.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization of 4-chlorophenyl amino alcohol Carbon disulfide, alkaline solution 110 °C 10 h 84.5 Followed by oxidation with H2O2 at ≤40 °C for 2 h
Esterification Methanol, thionyl chloride (dropwise addition) 0 °C to room temp Overnight Not specified Purification by extraction and drying over MgSO4
Allylic alkylation 3,5-Dimethyl-4-nitroisoxazole, NaOH, MeOH 60 °C (alkaline hydrolysis) 2 h (hydrolysis) + overnight (esterification) Not specified Includes pH adjustment and extraction steps

Purification Techniques

  • Extraction : Organic layers are extracted with ethyl acetate or chloroform to separate the product from aqueous phases.
  • Drying : Organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate.
  • Crystallization : Final products are purified by recrystallization from solvents such as ethyl acetate and petroleum ether to obtain pure crystalline material.
  • Chromatography : Where necessary, reversed-phase flash chromatography or preparative HPLC can be used for further purification.

Analytical Characterization (Supporting Preparation)

Summary Table of Preparation Steps

Preparation Stage Description Key Reagents/Conditions Outcome
1. Cyclization of amino alcohol Formation of 4-chlorophenyl-substituted intermediate CS2, alkaline, 110 °C, 10 h Thiothiazolidinone intermediate
2. Oxidation Conversion to oxothiazolidinone H2O2, ≤40 °C, 2 h Oxidized intermediate
3. Esterification Formation of dimethyl ester MeOH, thionyl chloride, 0 °C to RT 1,5-Dimethyl ester product
4. Alkylation/Substitution Introduction of methyl groups Alkylating agents, NaOH, 60 °C Methylated pentanedioate derivative

Research Findings and Considerations

  • The use of controlled temperature and reaction times is critical to obtain high yields and purity.
  • Oxidation steps must be carefully monitored to avoid over-oxidation or degradation.
  • Esterification with thionyl chloride in methanol is effective for converting carboxylic acids to methyl esters with good yields.
  • The synthetic route allows for scalability and adaptation depending on the availability of starting materials and desired purity.

Q & A

Q. What are the common synthetic methodologies for preparing 1,5-diketones like 1,5-Dimethyl 3-(4-chlorophenyl)-3-methylpentanedioate?

A solvent-free "Grindstone Chemistry" approach is widely employed for exothermic reactions, utilizing aldehydes and ketones in the presence of NaOH under mild conditions. This method avoids side products and achieves moderate yields . Alternative routes include Michael addition reactions, with optimization for energy efficiency and scalability .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Single-crystal X-ray diffraction (XRD) is essential for resolving molecular conformation, torsion angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) . Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) validate purity and functional groups, though overlapping signals in crowded regions (e.g., aromatic protons) require advanced decoupling techniques .

Q. How do intermolecular interactions influence the crystal packing of this compound?

Weak hydrogen bonds (C–H⋯O) and π⋯π stacking stabilize the crystal lattice. Graph set analysis (e.g., S(6) and C(9) motifs) classifies hydrogen-bonding patterns, with intramolecular interactions dictating conformation and intermolecular forces guiding packing symmetry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported dihedral angles between aromatic rings in related 1,5-diketones?

Discrepancies (e.g., 34.45° vs. 81.26° dihedral angles in derivatives) arise from substituent effects or crystal-packing constraints . High-resolution XRD with SHELXL refinement and computational modeling (DFT) can isolate electronic vs. steric contributions. Comparative studies of halogen-substituted analogs are recommended .

Q. What experimental design considerations are critical for controlling stereochemistry during synthesis?

The solvent-free method minimizes conformational flexibility, but puckering in the pentanedioate unit (e.g., torsion angles up to 72.49°) requires precise stoichiometric control of reactants. Kinetic vs. thermodynamic product formation should be monitored via time-resolved NMR .

Q. How can hydrogen-bonding networks be exploited to tailor this compound’s solid-state properties for material science applications?

The S(6) intramolecular motif and C–H⋯O chains create directional interactions that enhance charge transport in π-conjugated systems. Modifying substituents (e.g., electron-withdrawing Cl or electron-donating CH₃ groups) alters conjugation length and intermolecular distances, impacting optoelectronic properties .

Q. What strategies address challenges in crystallizing this compound for structure determination?

Twinned crystals or disorder in aromatic rings complicate refinement. High-flux synchrotron XRD with SHELXD for phase solving and cryogenic data collection reduce thermal motion artifacts. Co-crystallization with templating agents (e.g., urea derivatives) may improve lattice stability .

Q. How do computational methods enhance understanding of structure-property relationships?

Density Functional Theory (DFT) calculates electronic transitions and charge distribution, correlating with UV-Vis and fluorescence data. Molecular Dynamics (MD) simulations predict solubility and aggregation behavior in solvents, guiding formulation for biological assays .

Q. What role do steric effects play in modulating reactivity toward heterocyclic synthesis?

The 4-chlorophenyl group’s steric bulk influences regioselectivity in cyclization reactions. Steric maps derived from XRD data (e.g., Hirshfeld surfaces) identify accessible reactive sites for functionalization, such as the central methyl group or ketone oxygen .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phase solving) .
  • Hydrogen-Bond Analysis : Graph set theory for categorizing motifs (e.g., Bernstein et al. ).
  • Synthetic Optimization : Solvent-free protocols for scalability and green chemistry compliance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dimethyl 3-(4-chlorophenyl)-3-methylpentanedioate
Reactant of Route 2
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1,5-Dimethyl 3-(4-chlorophenyl)-3-methylpentanedioate

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